Ethyl 5-nitro-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 5-nitro-1H-pyrrole-2-carboxylate (ENPC) is an organic compound that has been used in scientific research for a variety of purposes. It is a derivative of pyrrole, which is a five-membered heterocyclic aromatic compound. ENPC is known for its unique properties, such as its ability to form stable complexes with metal ions and its ability to act as a chelating agent. In addition, ENPC has been used in the synthesis of various compounds and can be used as a starting material for the synthesis of other compounds.
Scientific Research Applications
Synthesis Methods
Research has shown that ethyl 5-nitro-1H-pyrrole-2-carboxylate can be synthesized through various methods, demonstrating its versatility in organic synthesis. For instance, a solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates has been achieved via triethylphosphite mediated reductive cyclization under microwave irradiation, offering an efficient route to these compounds with good yields (Khajuria, Saini, & Kapoor, 2013). Another study improved the synthetic method for ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, suggesting its potential for industrial production (Yuan Rong-xin, 2011).
Chemical Reactivity and Applications
The reactivity of ethyl 5-nitro-1H-pyrrole-2-carboxylate derivatives has been extensively studied, revealing their utility in creating a variety of chemically significant compounds. One example is the synthesis and reactivity of 1-pyrroline-5-carboxylate ester 1-oxides, which have been prepared via reductive cyclization, showing the versatility of pyrrole derivatives in organic synthesis (Black et al., 2000). Additionally, the regio- and diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-dione derivatives demonstrates the potential of pyrrole compounds in constructing complex molecular architectures (Zhulanov et al., 2016).
Structural and Spectroscopic Analysis
Spectroscopic and quantum chemical studies have been conducted to evaluate the structure, chemical reactivity, and non-linear optical properties of ethyl 5-nitro-1H-pyrrole-2-carboxylate derivatives. These studies have provided insights into their electronic structure and potential applications in materials science. For example, the structural evaluation and investigation of chemical reactivity and non-linear optical properties of two chalcone derivatives containing the pyrrole moiety revealed significant insights into their physical properties and potential applications in optical materials (Singh et al., 2015).
Applications in Crystal Engineering
The role of pyrrole derivatives in crystal engineering has been highlighted by studies showing how these compounds serve as building blocks for synthesizing minor-groove binders, demonstrating their utility in the development of novel materials (Kennedy et al., 2017).
properties
IUPAC Name |
ethyl 5-nitro-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-7(10)5-3-4-6(8-5)9(11)12/h3-4,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUNOXYEWWXPCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476846 | |
Record name | Ethyl 5-nitro-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-nitro-1H-pyrrole-2-carboxylate | |
CAS RN |
36131-46-1 | |
Record name | Ethyl 5-nitro-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36131-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-nitro-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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